molecular formula C25H21N5O5 B2764545 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1052552-84-7

2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2764545
CAS RN: 1052552-84-7
M. Wt: 471.473
InChI Key: WSONQEJZGIYKPN-UHFFFAOYSA-N
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Description

2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21N5O5 and its molecular weight is 471.473. The purity is usually 95%.
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Scientific Research Applications

Radical Chemistry and Magnetism

MFCD07655181: is a Blatter radical with a unique structure-to-magnetism correlation . Its nearly orthogonal 2-methoxyphenyl group disrupts the typical formation of π-stacked columns observed in organic radicals with extended π-conjugated aromatic frameworks. The compound’s experimental magnetic susceptibility data align with an alternating antiferromagnetic Heisenberg linear chain model. Two possible 1D chains of alternating radicals (C1 and C2) have been identified, but the packing arrangement of molecules and the lengths of intermolecular contacts within these chains complicate the structure-to-magnetism correlation. Density functional theory (DFT) calculations confirm that the observed magnetic susceptibility data are attributed to chain C2, where radicals form a herringbone pattern .

Tyrosinase Inhibition

In a study of eight compounds, MFCD07655181 demonstrated potent tyrosinase inhibition activity. Specifically, it showed strong competitive inhibition against mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .

Oxygen Reduction Catalyst

MFCD07655181: has been investigated as a catalyst for oxygen reduction reactions. When supported on mesoporous carbon nitride, it exhibits high selectivity for two-electron oxygen reduction to produce hydrogen peroxide (H₂O₂). The faradaic efficiency for H₂O₂ production is remarkable, reaching 87.6% in 0.1 M HClO₄ and 89.0% in 0.1 M KOH. Additionally, the catalyst demonstrates excellent durability .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5/c1-34-18-13-9-17(10-14-18)30-24(32)22-23(25(30)33)29(28-27-22)15-21(31)26-16-7-11-20(12-8-16)35-19-5-3-2-4-6-19/h2-14,22-23H,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSONQEJZGIYKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide

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